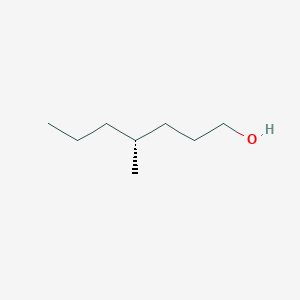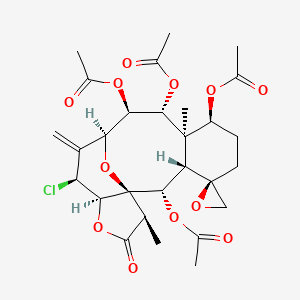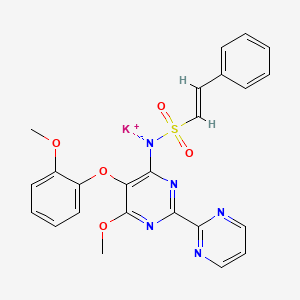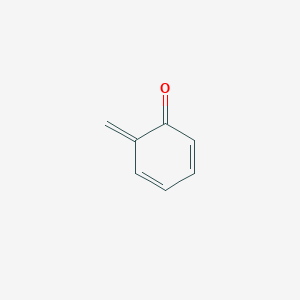
o-Quinomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-quinomethane is a quinomethane.
Wissenschaftliche Forschungsanwendungen
1. Role as Reactive Intermediates in Organic Syntheses
o-Quinomethanes, also known as quinone methides, serve as important intermediates in organic syntheses and various chemical and biological processes. Their high reactivity, however, makes isolated examples scarce. Metal-stabilized o-quinomethanes have been successfully isolated, providing insights into their reactivity and structure. For instance, metalated o-quinomethane demonstrated unique cycloaddition reactions compared to free o-quinomethane, showcasing its potential in organic synthesis (Amouri, 2011).
2. Thermolysis and Cycloaddition Reactions
o-Quinomethanes can undergo fast oligomerization, forming complex mixtures of products through hetero-Diels–Alder reactions. In some cases, trimerization products of o-quinomethanes can be isolated as the major product, indicating their potential application in producing specialized organic compounds through controlled thermolysis and cycloaddition reactions (Osyanin, Popova, Klimochkin, 2011).
3. Tyrosinase-Catalyzed Reactions and Quinomethane Formation
o-Quinomethanes are formed as intermediates in the tyrosinase-catalyzed oxidation of specific compounds, such as 3,4-dihydroxybenzylcyanide. This process results in the rapid conversion of o-quinone to quinomethane, influencing the enzymatic reactions and providing a pathway for studying enzyme-catalyzed oxidation processes (Cooksey, Garratt, Land, Ramsden, Riley, 1998).
4. Photocatalytic Degradation Studies
o-Quinomethanes have been studied in the context of photocatalytic degradation, particularly in understanding the degradation of certain organic compounds. This research provides valuable insights into environmental chemistry and the potential for using photocatalytic processes in waste management and pollution control (Padmini, Prakash, Miranda, 2010).
Eigenschaften
Molekularformel |
C7H6O |
|---|---|
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
6-methylidenecyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H6O/c1-6-4-2-3-5-7(6)8/h2-5H,1H2 |
InChI-Schlüssel |
NSDWWGAIPUNJAX-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=O |
Kanonische SMILES |
C=C1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



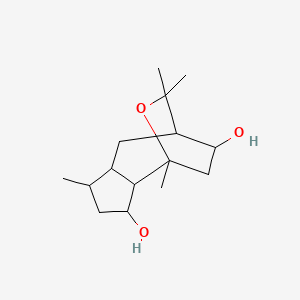

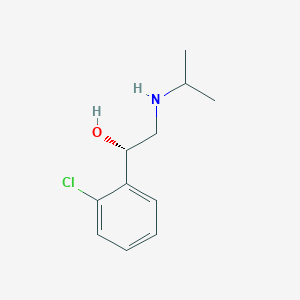
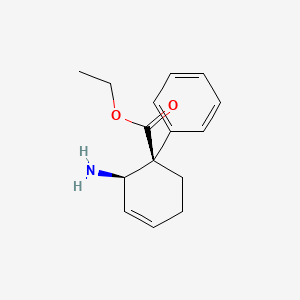
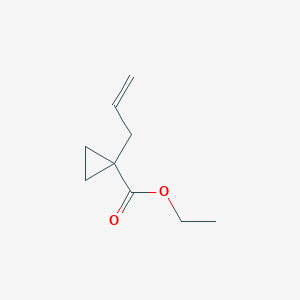
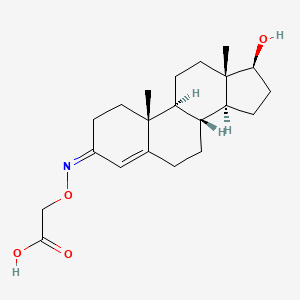
![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
